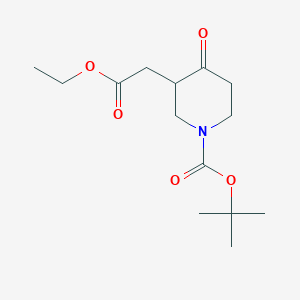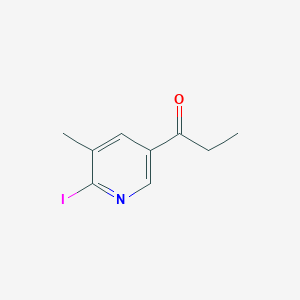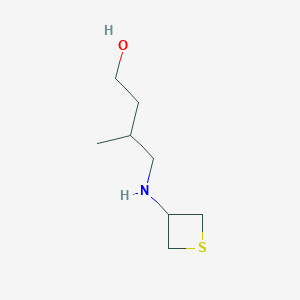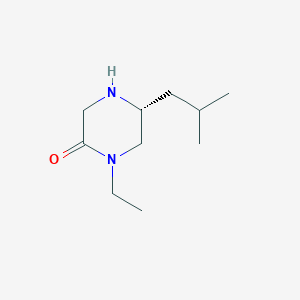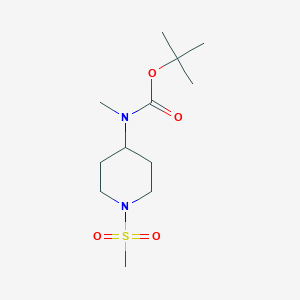![molecular formula C5H5ClN4O2S B13002847 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolothiadiazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide typically involves the annulation of a pyrazole ring to a thiadiazine ring. One common method includes the reaction of 3-chloro-5-methylpyrazole with a suitable thiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,4-Oxadiazole derivatives: Exhibiting antimicrobial and anticancer activities.
Uniqueness
3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5ClN4O2S |
|---|---|
Molecular Weight |
220.64 g/mol |
IUPAC Name |
3-chloro-5-methyl-4H-pyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C5H5ClN4O2S/c1-10-4-3(2-7-10)13(11,12)9-5(6)8-4/h2H,1H3,(H,8,9) |
InChI Key |
SRBPBNNDBKYJSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




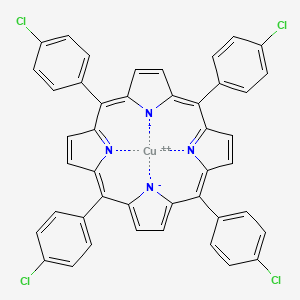
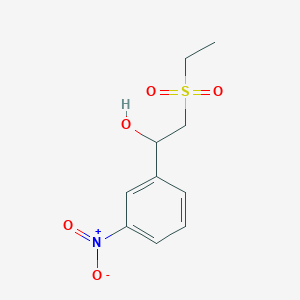
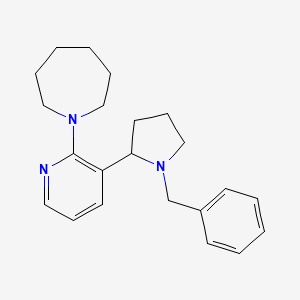
![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)

